3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
Description
3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a 3,4-dichlorophenyl core linked to a thiophen-2-ylmethyl group substituted with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
3,4-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3S/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOSSZJZMMAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Optimization
The synthesis of 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide requires a multi-step approach, integrating sequential functionalization of thiophene and benzamide precursors. The general strategy involves:
- Synthesis of the thiophene-furan intermediate.
- Amide coupling with 3,4-dichlorobenzoyl chloride.
- Purification and characterization of the final product.
Synthesis of 5-(Furan-2-Carbonyl)Thiophen-2-Carboxaldehyde
The thiophene-furan intermediate is prepared via Friedel-Crafts acylation. Thiophene-2-carboxaldehyde reacts with furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts. The reaction proceeds at 0°C to room temperature (RT) for 12–16 hours, yielding 70–80% of the intermediate after aqueous workup.
Reductive Amination and Amide Formation
The intermediate is subjected to reductive amination with 3,4-dichlorobenzamide. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reduction of the imine bond formed between the aldehyde and the benzamide’s amine group. Subsequent amide coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) ensures efficient bond formation. The reaction is stirred at RT for 24 hours, achieving a 60–70% yield.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1.1 | Furan-2-carbonyl chloride, Et₃N | DCM | 0°C → RT | 70–80 |
| 1.2 | HATU, DIPEA | DMF | RT | 60–70 |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors replace batch processes, enhancing heat transfer and reaction control. Catalytic systems, such as immobilized lipases, are explored for greener amide bond formation, reducing reliance on traditional coupling agents.
Solvent Selection and Waste Management
Ethyl acetate and water mixtures enable efficient phase separation during extraction. Solvent recovery systems minimize environmental impact, achieving >90% solvent reuse.
Purification and Analytical Validation
Final product purity (>95%) is ensured via silica gel column chromatography using ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures removes residual impurities.
Analytical Techniques
- High-Performance Liquid Chromatography (HPLC) : Confirms purity with a C18 column (acetonitrile/water mobile phase).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic peaks at δ 8.21 (s, 1H, amide NH), 7.89–7.43 (m, aromatic protons).
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺) calculates m/z 381.02, observed m/z 381.03.
Optimization Strategies for Enhanced Yield
Catalytic System Refinement
Substituting HATU with polymer-supported carbodiimides reduces reagent costs and simplifies purification.
Temperature and pH Control
Maintaining pH 7–8 during reductive amination prevents side reactions. Lowering the coupling reaction temperature to 0°C minimizes racemization.
Chemical Reactions Analysis
Oxidation Reactions
The compound's electron-rich heterocyclic systems undergo oxidation under controlled conditions:
Reduction Reactions
The amide and carbonyl groups are susceptible to reduction:
Substitution Reactions
Electrophilic aromatic substitution occurs at chloro and methyl positions:
Nucleophilic Substitution (Cl groups)
Electrophilic Substitution (Thiophene)
| Electrophile | Conditions | Products | Position | Source |
|---|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | 5-nitrothiophene derivative | Nitration at C-5 of thiophene. |
Coordination Chemistry
The amide and carbonyl groups act as ligands for metal ions:
| Metal Salt | Conditions | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | EtOH/H₂O (1:1), RT | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |
| Co(NO₃)₂·6H₂O | MeOH, 60°C | Octahedral Co(III) complex | 6.9 ± 0.2 |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the thiophene moiety:
| Reaction Type | Catalyst | Conditions | Products | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) | DME/H₂O, 80°C | Biaryl derivatives | |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | THF/Et₃N, 60°C | Alkynylated thiophenes |
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Products | Rate (k, s⁻¹) | Source |
|---|---|---|---|
| 6 M HCl, reflux | 3,4-dichlorobenzoic acid + amine | 3.2×10⁻⁴ | |
| 2 M NaOH, 70°C | Sodium 3,4-dichlorobenzoate | 1.8×10⁻³ |
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Products | Quantum Yield (Φ) | Source |
|---|---|---|---|---|
| 254 nm | CH₃CN | Thiophene dimer via [2+2] cycloaddition | 0.12 |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interaction of various biological molecules. Its structural complexity allows for the exploration of binding affinities and biological activities.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects on Bioactivity
- Furan and Thiophene Moieties: The target compound’s furan-carbonyl-thiophene group may enhance π-π interactions with biological targets compared to simpler analogs like AH-7921 (dimethylaminocyclohexyl substituent). LMM11’s antifungal activity suggests that furan-containing heterocycles could confer similar properties to the target compound.
- Halogenation: The 3,4-dichloro substitution on the benzamide core is shared with Compound 1 () and AH-7921.
Physical and Spectral Properties
- Melting Points : Triazine derivatives like Compound 51 exhibit high melting points (266–268°C) due to rigid backbones , whereas the target compound’s heterocyclic substituents may lower its melting point.
- Spectral Signatures : IR spectra of analogs (e.g., absence of C=O bands in tautomeric triazoles ) provide a framework for characterizing the target compound’s tautomerism or hydrogen-bonding interactions.
Biological Activity
3,4-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide (CAS Number: 1797859-86-9) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.2 g/mol. Its structure comprises a dichloro-substituted benzamide moiety linked to a thiophene ring that is further substituted with a furan-2-carbonyl group. The presence of these functional groups is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁Cl₂NO₃S |
| Molecular Weight | 380.2 g/mol |
| CAS Number | 1797859-86-9 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could influence pathways related to apoptosis and cell survival, particularly in cancer cells.
- Binding Affinity : The presence of halogen atoms (chlorine) enhances binding affinity to target proteins, which is critical for its anticancer properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related benzamide derivatives demonstrate cytotoxicity against various cancer cell lines:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to over 1000 µM against different cancer types, indicating variable potency depending on structural modifications .
Case Studies
- Study on Anticancer Potential :
- A study explored the synthesis and biological evaluation of thiophene-based compounds, revealing that certain derivatives exhibited potent antitumor activity against human glioblastoma cells (U251) and melanoma cells (WM793). The presence of electron-withdrawing groups like chlorine was crucial for enhancing anticancer activity .
- Structure Activity Relationship (SAR) :
Q & A
What are the optimized synthetic routes for 3,4-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, and how can purity be ensured?
Basic Research Question
Methodological Answer:
The synthesis involves a multi-step approach:
- Step 1: React 5-(aminomethyl)thiophene-2-carboxylate with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the thiophene-furan intermediate .
- Step 2: Couple 3,4-dichlorobenzoyl chloride with the intermediate via amide bond formation using coupling agents (e.g., HATU or DCC) in anhydrous DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures achieves >95% purity. Analytical HPLC or LC-MS validates purity .
Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range (%) |
|---|---|---|---|---|
| 1 | Furan-2-carbonyl chloride, Et₃N | DCM | RT | 70-80 |
| 2 | HATU, DIPEA | DMF | 0°C to RT | 60-70 |
How can researchers resolve discrepancies in NMR and mass spectrometry data for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .
- High-Resolution MS (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 439.0321 for C₁₉H₁₄Cl₂NO₃S) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
What methodologies are recommended for elucidating the compound's biological mechanism of action?
Basic Research Question
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases) using fluorescence-based activity assays .
- Molecular Docking: Use AutoDock Vina to predict binding modes in active sites (e.g., COX-2 or bacterial enoyl-ACP reductase) .
- SAR Studies: Modify substituents (e.g., replace furan with thiophene) to correlate structure with activity trends .
How can X-ray crystallography using SHELX determine the compound's conformation and intermolecular interactions?
Advanced Research Question
Methodological Answer:
- Crystallization: Slow evaporation from DMSO/water (4:1 v/v) at 4°C yields diffraction-quality crystals .
- Data Collection: Use a Mo-Kα source (λ = 0.71073 Å) at 100 K. SHELXS/SHELXL refines the structure, resolving anisotropic displacement parameters .
- Hydrogen Bonding Analysis: Identify interactions (e.g., N–H···O bonds with bond lengths ~2.8 Å) critical for stability .
Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution Range | 0.84–1.02 Å |
How should researchers address conflicting results in biological assays (e.g., IC₅₀ variability)?
Advanced Research Question
Methodological Answer:
- Assay Replication: Perform triplicate experiments with positive/negative controls .
- Compound Stability: Test degradation via LC-MS after 24-hour incubation in assay buffer .
- Orthogonal Assays: Use fluorescence polarization and SPR to cross-validate binding affinities .
What computational methods predict the compound's drug-likeness and pharmacokinetic properties?
Basic Research Question
Methodological Answer:
- Lipinski’s Rule: Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors using Molinspiration .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Table 3: Predicted Pharmacokinetic Properties
| Property | Value |
|---|---|
| logP | 3.2 |
| H-bond Acceptors | 5 |
| Bioavailability | 56% |
How can researchers analyze electronic properties to explain reactivity or spectroscopic behavior?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
